4-(4-chlorophenyl)-6-(2-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-(4-CHLOROPHENYL)-6-(2-HYDROXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound belonging to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyphenyl group, and a pyrrolopyrimidine core
Preparation Methods
The synthesis of 4-(4-CHLOROPHENYL)-6-(2-HYDROXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate. This intermediate then undergoes cyclization with guanidine to yield the pyrrolopyrimidine core. The final step involves methylation and oxidation to achieve the desired compound .
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and improving yields. Green synthesis approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored .
Chemical Reactions Analysis
4-(4-CHLOROPHENYL)-6-(2-HYDROXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures .
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-CHLOROPHENYL)-6-(2-HYDROXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent, due to its ability to inhibit cell proliferation.
Industry: The compound is being investigated for its use in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-6-(2-HYDROXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
4-(4-CHLOROPHENYL)-6-(2-HYDROXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrimidine core but contain a pyrazole ring instead of a pyrrole ring, resulting in different reactivity and applications .
The uniqueness of 4-(4-CHLOROPHENYL)-6-(2-HYDROXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H16ClN3O3 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-(2-hydroxyphenyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C19H16ClN3O3/c1-22-14-10-23(13-4-2-3-5-15(13)24)18(25)16(14)17(21-19(22)26)11-6-8-12(20)9-7-11/h2-9,17,24H,10H2,1H3,(H,21,26) |
InChI Key |
VCGJBSCRFFSPTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)Cl)C(=O)N(C2)C4=CC=CC=C4O |
Origin of Product |
United States |
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